3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one
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Overview
Description
3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and an ethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridin-3-amine with 2-ethoxyethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The ethoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethoxyethyl side chain and the amino group can interact with various molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2-hydroxyethyl)pyridin-2(1H)-one: Similar structure but with a hydroxyethyl side chain instead of an ethoxyethyl group.
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one: Similar structure but with a methoxyethyl side chain.
Uniqueness
3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one is unique due to the presence of the ethoxyethyl side chain, which can influence its solubility, reactivity, and biological activity. This structural feature may provide advantages in specific applications, such as increased binding affinity to certain molecular targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-1-(2-ethoxyethyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-7-6-11-5-3-4-8(10)9(11)12/h3-5H,2,6-7,10H2,1H3 |
InChI Key |
VJSAURACWNHIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
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